2-(4-CHLOROPHENOXY)-1-{3,5-DIMETHYL-4-[(4-NITROPHENYL)SULFANYL]-1H-PYRAZOL-1-YL}ETHAN-1-ONE
Overview
Description
2-(4-CHLOROPHENOXY)-1-{3,5-DIMETHYL-4-[(4-NITROPHENYL)SULFANYL]-1H-PYRAZOL-1-YL}ETHAN-1-ONE is a complex organic compound with a unique structure that includes a chlorophenoxy group, a dimethylpyrazolyl group, and a nitrophenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENOXY)-1-{3,5-DIMETHYL-4-[(4-NITROPHENYL)SULFANYL]-1H-PYRAZOL-1-YL}ETHAN-1-ONE typically involves multiple steps. One common approach is to start with the chlorophenol derivative, which undergoes a nucleophilic substitution reaction with a suitable halogenated ethanone derivative. The resulting intermediate is then reacted with a pyrazole derivative under controlled conditions to form the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques like chromatography may also be employed to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLOROPHENOXY)-1-{3,5-DIMETHYL-4-[(4-NITROPHENYL)SULFANYL]-1H-PYRAZOL-1-YL}ETHAN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: The nitrophenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-CHLOROPHENOXY)-1-{3,5-DIMETHYL-4-[(4-NITROPHENYL)SULFANYL]-1H-PYRAZOL-1-YL}ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENOXY)-1-{3,5-DIMETHYL-4-[(4-NITROPHENYL)SULFANYL]-1H-PYRAZOL-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets. The nitrophenylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting their function. The pyrazole ring can also interact with various enzymes, modulating their activity. These interactions can lead to changes in cellular pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(4-Chlorophenoxy)-3-nitrophenyl)ethanone
- 2-(4-Chlorophenoxy)-5-nitrophenylmethanone
- 1-(4-(2,4-Dichlorophenoxy)-3-nitrophenyl)ethanone
Uniqueness
2-(4-CHLOROPHENOXY)-1-{3,5-DIMETHYL-4-[(4-NITROPHENYL)SULFANYL]-1H-PYRAZOL-1-YL}ETHAN-1-ONE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitrophenylsulfanyl group and a pyrazole ring makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4S/c1-12-19(28-17-9-5-15(6-10-17)23(25)26)13(2)22(21-12)18(24)11-27-16-7-3-14(20)4-8-16/h3-10H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOZOUPBVQUNAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)COC2=CC=C(C=C2)Cl)C)SC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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